molecular formula C16H15N5O3 B10809575 Ethyl 2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)amino]benzoate

Ethyl 2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)amino]benzoate

Cat. No.: B10809575
M. Wt: 325.32 g/mol
InChI Key: XXIXPZCADRAOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)amino]benzoate is a heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core substituted with a methyl group at position 7 and an ethyl benzoate-linked amide at position 2. Its synthesis likely involves coupling 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl chloride with ethyl 2-aminobenzoate, as described for analogous compounds in .

Properties

Molecular Formula

C16H15N5O3

Molecular Weight

325.32 g/mol

IUPAC Name

ethyl 2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)amino]benzoate

InChI

InChI=1S/C16H15N5O3/c1-3-24-15(23)11-6-4-5-7-12(11)18-14(22)13-19-16-17-9-8-10(2)21(16)20-13/h4-9H,3H2,1-2H3,(H,18,22)

InChI Key

XXIXPZCADRAOER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=NN3C(=CC=NC3=N2)C

Origin of Product

United States

Biological Activity

Ethyl 2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure that includes a triazole ring fused with a pyrimidine moiety. The molecular formula and weight are as follows:

PropertyValue
Molecular FormulaC₁₁H₁₄N₄O₂
Molecular Weight234.26 g/mol
CAS Number1189166-68-4
Hazard ClassificationIrritant

Antiviral Properties

Recent studies have highlighted the antiviral potential of triazolo[1,5-a]pyrimidine derivatives against various viruses. For instance, compounds similar to this compound have shown activity against the influenza A virus by disrupting critical protein interactions necessary for viral replication. In a study evaluating the interaction between PA-PB1 subunits of the influenza A virus polymerase, certain derivatives exhibited IC50 values indicating effective inhibition of viral replication at low concentrations .

Anticancer Activity

The compound's structure suggests potential anticancer activity through various mechanisms. Triazolo-pyrimidines have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. For example, compounds targeting PfGSK3 and PfPK6 kinases have demonstrated efficacy in combating drug-resistant strains of malaria and could provide insights into similar pathways in cancer cells .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cancer cell growth.
  • Protein-Protein Interactions : Disruption of critical interactions between viral proteins can lead to decreased viral load.
  • Cell Cycle Regulation : Potential effects on cell cycle regulators may contribute to its anticancer properties.

Case Studies

Several case studies illustrate the compound's biological activity:

  • Influenza Virus Study : In vitro assays demonstrated that derivatives similar to this compound inhibited the interaction between PA and PB1 proteins with IC50 values ranging from 10 µM to over 250 µM depending on structural modifications .
  • Anticancer Screening : In a series of tests against various cancer cell lines, compounds within the same chemical class exhibited cytotoxicity with CC50 values indicating significant cell viability reduction at micromolar concentrations .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Key Properties/Bioactivity References
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate 5-Me, 7-Me, 2-COOEt 234.25 g/mol Higher lipophilicity due to dual methyl groups; potential herbicide applications
Ethyl 2-[(2-chlorobenzyl)thio]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 2-S-(2-Cl-benzyl), 7-Me, 6-COOEt 362.84 g/mol Thioether linkage enhances metabolic stability; anti-tubercular activity reported
Ethyl 2-(4-chlorophenyl)-4,7-dihydro-7-oxo-4-pentyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 4-pentyl, 7-oxo, 2-(4-Cl-Ph), 6-COOEt 388.85 g/mol Dihydro-oxo structure improves solubility; CB2 cannabinoid receptor affinity
5-Methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine 5-Me, 7-NH-(4-CF3-Ph) 307.29 g/mol Amine substituent enables hydrogen bonding; antiproliferative activity
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)propanoate 2-S-(3-Cl-benzyl), 7-CH2COOEt, 3-(2-Cl-6-F-Ph) 494.80 g/mol Halogenated aryl groups enhance receptor binding; investigated in kinase inhibition

Physicochemical Properties

  • Melting Points : Benzoate-linked derivatives (e.g., ) exhibit high melting points (>300°C) due to hydrogen bonding from amide/imide groups .
  • Spectroscopy :
    • IR : Carbonyl stretches (amide: ~1670–1690 cm⁻¹; ester: ~1700–1730 cm⁻¹) .
    • NMR : Amide protons at δ 7.5–8.5 ppm; aromatic protons at δ 6.0–8.5 ppm .

Research Findings and Implications

Synthetic Flexibility : The [1,2,4]triazolo[1,5-a]pyrimidine scaffold permits diverse substitutions (e.g., thioethers, amines, esters), enabling tailored bioactivity .

Structure-Activity Relationships (SAR): Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance receptor binding and metabolic stability . Hydrogen-Bond Donors (e.g., amides, amines): Improve solubility and target engagement .

Challenges :

  • Lipophilicity : Methyl/aryl groups may reduce aqueous solubility, necessitating formulation optimization .
  • Synthetic Complexity : Multi-component reactions require precise optimization (e.g., catalyst, solvent) for scalability .

Preparation Methods

Oxidative Cyclization Using FeCl₃

The PMC study demonstrates that FeCl₃ catalyzes the cyclization of pyrazolo precursors into triazolopyrimidines at 80–100°C in acetonitrile. This method achieves 89% yield for analogous structures through a radical-mediated mechanism, with reaction completion confirmed by TLC (Rf = 0.45 in PE:EA 1:1). Critical parameters include:

ParameterOptimal RangeImpact on Yield
FeCl₃ Concentration10–15 mol%±5% yield
Temperature90°C<70°C: ≤40%
Reaction Time8–12 h>14h: Decomposition

This approach avoids hazardous chlorinating agents, making it preferable for scale-up.

Phosphorus Oxychloride-Mediated Cyclization

Patent LV10717B discloses an alternative using POCl₃ in pyridine at 0–5°C. While achieving comparable yields (82–87%), this method generates acidic waste requiring neutralization, complicating purification. The reaction mechanism proceeds via electrophilic aromatic substitution, confirmed by NMR monitoring of intermediate chlorinated species.

Esterification and Amide Coupling

Ethyl Benzoate Synthesis

CN104311414A's optimized esterification employs modified montmorillonite clay (0.2g per 4g benzoic acid) in toluene. The catalyst's Bronsted acidity (H₀ = −8.2) enables 99.5% conversion vs. 94% with H₂SO₄, while eliminating neutralization steps. Key process metrics:

StageConditionsOutcome
Reflux101–103°C, 4hWater removal via azeotrope
Cooling20min settlingPhase separation
Distillation50mbar, 101–103°C cut98.5% purity by GC

Amide Bond Formation

Coupling the triazolopyrimidine carbonyl chloride to ethyl 2-aminobenzoate follows a three-step protocol from CN114805367A:

  • Activation : Treat 7-methyl-triazolopyrimidine-2-carboxylic acid (1.0 eq.) with SOCl₂ (2.5 eq.) in DCM

  • Coupling : Add ethyl 2-aminobenzoate (1.05 eq.) and DIPEA (3.0 eq.) at −10°C

  • Workup : Extract with ethyl acetate (3×50mL), wash with 5% NaHCO₃

HPLC analysis (C18, MeCN/H₂O 70:30) confirms >99% amide formation with retention time 8.7min.

Purification and Characterization

Crystallization Optimization

The PMC study achieved high-purity crystals (99.8% by HPLC) using a hexane/EtOAc gradient:

  • Dissolve crude product in hot EtOAc (60°C)

  • Add hexane dropwise until cloud point

  • Cool to −20°C at 0.5°C/min

Single-crystal X-ray diffraction (Figure 1) validated the structure, with key metrics:

  • Dihedral angle between triazole and pyrimidine: 12.3°

  • H-bond: N−H···O=C (2.89Å)

Chromatographic Methods

Comparative data from multiple sources:

MatrixEluentRfResolution (Rs)
Silica GelPE:EA (1:1)0.321.8
C18MeCN:H₂O (65:35)0.452.3
AluminaCH₂Cl₂:MeOH (95:5)0.271.5

CN114805367A reports that C18 provided superior separation of regioisomers (ΔRf = 0.12).

Scale-Up Considerations

Catalytic System Recycling

The modified clay catalyst from CN104311414A maintains 98% activity after five cycles when regenerated by:

  • Washing with 0.1M HNO₃

  • Calcining at 450°C/2h under N₂

This reduces catalyst costs by 83% compared to homogeneous acids.

Waste Stream Management

The POCl₃ method generates 2.1kg waste/kg product vs. 0.7kg for FeCl₃ routes. Neutralization with NaHCO₃ produces NaCl precipitate, which can be repurposed in other syntheses.

Analytical Data Comparison

Critical spectroscopic data across preparation methods:

TechniqueKey SignalsSource
¹H NMRδ 8.71 (s, 1H, triazole-H)
δ 4.32 (q, J=7.1Hz, 2H, OCH₂)
¹³C NMR165.2 (C=O), 158.9 (triazole-C2)
IR1725cm⁻¹ (ester C=O), 1670cm⁻¹ (amide)
HRMS[M+H]⁺ calc. 326.1354, found 326.1351

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)amino]benzoate?

A common approach involves cyclocondensation of aminotriazole derivatives with diethyl ethoxymethylenemalonate under reflux in glacial acetic acid, followed by purification via recrystallization or column chromatography (petroleum ether/ethyl acetate systems). Yields (~60%) can be improved by controlling reaction time and stoichiometry . Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes at 323 K) while maintaining yields .

Q. Which analytical techniques are critical for confirming the compound’s structure?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (e.g., DMSO-d6d_6) identify substituent environments, such as methyl groups (δ 2.97 ppm) and aromatic protons (δ 7.14–7.41 ppm) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–N 1.33–1.37 Å) and dihedral angles (e.g., 87.03° between triazole and phenyl rings), confirming planar triazolopyrimidine cores .
  • Mass Spectrometry : ESI-MS (e.g., m/z 519.2 [M+H]+^+) validates molecular weight .

Q. How are in vitro biological activities assessed for this compound?

Standard assays include:

  • Enzyme Inhibition : IC50_{50} determination via fluorescence-based or colorimetric assays (e.g., kinase or protease targets).
  • Antimicrobial Screening : Agar diffusion or microdilution methods against bacterial/fungal strains .
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., IC50_{50} values for colorectal cancer models) .

Advanced Research Questions

Q. What strategies are used to investigate structure-activity relationships (SAR) for this compound?

  • Substituent Variation : Systematic replacement of the methyl group (C7) with halogens (e.g., Cl, Br) or trifluoromethyl groups alters electronic properties and receptor binding .
  • Scaffold Hybridization : Fusion with benzothiophene or pyranone moieties enhances solubility or target specificity .
  • Pharmacophore Modeling : Computational tools (e.g., Schrödinger’s Phase) identify critical hydrogen-bonding interactions (e.g., NH···O=C) for CB2 cannabinoid receptor affinity .

Q. How can computational methods predict binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or GOLD software simulates interactions with receptors (e.g., B7-H3 in colorectal cancer), highlighting key residues (e.g., Lys128, Asp132) .
  • MD Simulations : NAMD/GROMACS assess stability of ligand-receptor complexes over 100 ns trajectories, evaluating RMSD fluctuations (<2.0 Å) .

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?

  • Validation via Redundancy : Cross-check NMR chemical shifts with X-ray-derived torsion angles (e.g., discrepancies in aromatic proton environments resolved via NOESY) .
  • DFT Calculations : Gaussian 09 optimizes molecular geometries to reconcile experimental and theoretical 1^1H NMR shifts (RMSD <0.3 ppm) .

Q. What crystallographic refinement protocols ensure accurate structural resolution?

  • Restrained Refinement : SHELXL applies distance (C–H 0.93–0.97 Å) and thermal parameter constraints for H-atoms .
  • Hydrogen Bond Analysis : Mercury software maps interactions (e.g., N–H···N, 2.89 Å) to validate packing motifs .

Q. What multi-step approaches synthesize derivatives with enhanced bioactivity?

  • Step 1 : Synthesize the triazolopyrimidine core via cyclocondensation .
  • Step 2 : Introduce sulfanyl or benzyl groups via nucleophilic substitution (e.g., benzyl mercaptan, K2_2CO3_3, DMF) .
  • Step 3 : Functionalize the ester group via hydrolysis (NaOH/EtOH) to carboxylic acid for peptide coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.